5-Bromothiophene-2-carboxylic acid
Overview
Description
5-Bromothiophene-2-carboxylic acid: is an organic compound with the molecular formula C5H3BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Mode of Action
It is known that the compound can be used in the preparation of various derivatives, such as sulphonyl-tetrafluorophenyl (STP) esters and new porphyrin sensitizers . These derivatives may interact with their targets in different ways, leading to various biochemical changes.
Biochemical Pathways
It is known that the compound can be used in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of these reactions would depend on the specific targets and the nature of the resulting compounds.
Result of Action
Some derivatives of the compound have shown promising in vitro antibacterial activity
Action Environment
It is known that the compound’s reactions, such as the suzuki–miyaura cross-coupling, are generally environmentally benign
Biochemical Analysis
Biochemical Properties
It has been used in the preparation of new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach
Cellular Effects
Some analogs of this compound have shown promising in vitro antibacterial activity
Molecular Mechanism
The molecular mechanism of action of 5-Bromothiophene-2-carboxylic acid is not well-defined. It is known that the compound can interact with bacterial enzymes, as evidenced by its antibacterial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromothiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of thiophene-2-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the thiophene ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Coupling Products: Biaryl compounds and other complex structures.
Oxidation Products: Carboxylates and other oxidized derivatives.
Scientific Research Applications
5-Bromothiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and applications.
5-Chlorothiophene-2-carboxylic acid: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior and biological activity.
2-Bromothiophene-3-carboxylic acid: Bromine and carboxylic acid groups are positioned differently, affecting its reactivity and use.
Uniqueness
5-Bromothiophene-2-carboxylic acid is unique due to the specific positioning of the bromine atom, which influences its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
5-bromothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZPSUDTMGBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325113 | |
Record name | 5-Bromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-63-9 | |
Record name | 5-Bromo-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7311-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 408675 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromothiophene-2-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What is the significance of the Suzuki cross-coupling reaction involving 5-Bromothiophene-2-carboxylic acid?
A1: The Suzuki cross-coupling reaction is a powerful tool for synthesizing diverse thiophene-based derivatives using this compound as a starting material [, ]. This reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position of the thiophene ring, enabling the exploration of structure-activity relationships and the development of compounds with potentially improved pharmacological profiles.
Q2: How does the structure of derivatives synthesized from this compound influence their spasmolytic activity?
A2: Research indicates that the type of aryl or heteroaryl substituent introduced at the 5-position of the thiophene ring significantly impacts the spasmolytic activity of the resulting derivatives []. For example, in one study, compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, synthesized from this compound, displayed excellent spasmolytic effects []. Further investigation into the structure-activity relationships of these derivatives is crucial to design more potent and selective spasmolytic agents.
Q3: How is computational chemistry being employed in the study of this compound derivatives?
A3: Density Functional Theory (DFT) calculations are being used to study the structural and electronic properties of this compound derivatives [, ]. These calculations provide insights into frontier molecular orbitals, reactivity descriptors, and nonlinear optical (NLO) properties. For instance, DFT studies have identified compounds with high β values, indicating their potential for NLO applications []. Furthermore, DFT calculations can help predict the chemical shifts in 1H NMR spectra, aiding in the structural characterization of newly synthesized compounds [].
Q4: Can this compound form cocrystals, and what is their significance?
A4: Yes, this compound can form cocrystals with molecules like 5-fluorouracil (5FU) []. These cocrystals are stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking. The formation of cocrystals can modify the physicochemical properties of the parent compounds, such as solubility, stability, and bioavailability, which are crucial factors to consider in pharmaceutical development.
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